3-Phenyl-2,3-dihydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
56718-06-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-7,10H,8H2 |
InChI Key |
LKNXCDZIIQHKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 2,3 Dihydrofuran and Its Derivatives
Strategies for the Construction of the 2,3-Dihydrofuran (B140613) Ring System
The creation of the 2,3-dihydrofuran ring relies on methodologies that can efficiently form the requisite carbon-carbon and carbon-oxygen bonds to establish the five-membered heterocyclic core.
Transition metals, particularly palladium and molybdenum, play a pivotal role in catalyzing the cyclization and annulation reactions that lead to dihydrofuran structures. These methods are often characterized by their high efficiency, selectivity, and functional group tolerance.
The Palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of modern cross-coupling chemistry, is a prominent method for the synthesis of substituted dihydrofurans. youtube.comyoutube.com The reaction typically involves the coupling of an aryl or vinyl halide with an alkene. youtube.com The arylation of 2,3-dihydrofuran with aryl halides serves as a frequently explored model reaction to investigate both regioselectivity and enantioselectivity in the presence of various palladium catalysts. nih.govacs.org In this reaction, arylation occurs at the C2 position, but subsequent double bond migration can lead to different regioisomers, with the 2-phenyl-2,3-dihydrofuran (B8783652) product often being the thermodynamically favored isomer. nih.gov
The choice of ligand coordinated to the palladium center is paramount in controlling the regioselectivity and, crucially for asymmetric synthesis, the enantioselectivity of the Heck reaction. uwindsor.ca A variety of chiral ligands have been developed to induce high levels of stereocontrol.
For the intermolecular asymmetric phenylation of 2,3-dihydrofuran, ligands such as thiophene- and benzothiophene-oxazolines have demonstrated high efficacy. researchgate.net The use of a t-butyl-substituted thiophene-oxazoline ligand, for example, resulted in the formation of (R)-2-phenyl-2,3-dihydrofuran with excellent regioselectivity, high yields (70-97%), and high enantioselectivity (91-95% ee). researchgate.net Similarly, palladium complexes with heterobidentate ferrocene-containing ligands have been employed, affording the kinetic product with enantioselectivities reaching up to 99%. researchgate.net
Beyond traditional chiral phosphine (B1218219) ligands, chiral ionic liquids (CILs) containing anions like L-prolinate have been successfully used as chiral agents in a phosphine-free system. rsc.org In the reaction between 2,3-dihydrofuran and iodobenzene (B50100), using a palladium(II) acetate (B1210297) precursor, the addition of tetrabutylammonium (B224687) L-prolinate led to the formation of 2-phenyl-2,3-dihydrofuran with outstanding enantioselectivity (>99% ee). rsc.org The yield and stereoselectivity are significantly influenced by the structure of the non-chiral cation within the CIL. rsc.orgresearchgate.net
Table 1: Ligand/Chiral Agent Effects on Asymmetric Heck Arylation of 2,3-Dihydrofuran An interactive table summarizing the performance of different ligands and chiral agents.
| Ligand/Chiral Agent Type | Specific Ligand/Agent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Thiophene-Oxazoline | t-Butyl-substituted | 2,3-Dihydrofuran | (R)-2-Phenyl-2,3-dihydrofuran | 91-95% | researchgate.net |
| Ferrocene-based P,N-Ligand | Diphenylphosphinoferrocenyloxazoline | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | Up to 99% | researchgate.net |
| Chiral Ionic Liquid | Tetrabutylammonium L-prolinate | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | >99% | rsc.org |
| Chiral Ionic Liquid | [BA][L-PRO] with Pd₂(dba)₃ | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | 10-13.3% | nih.gov |
The selection of the palladium precursor and reaction additives significantly impacts the efficiency and outcome of the Heck arylation of 2,3-dihydrofuran. nih.govresearchgate.net Studies have compared various phosphine-free palladium complexes, including Pd₂(dba)₃, Pd(acac)₂, PdCl₂(cod), [PdCl(allyl)]₂, PdCl₂(PhCN)₂, and PdCl₂(PPh₃)₂. nih.govresearchgate.netnih.gov
In the arylation of 2,3-dihydrofuran with iodobenzene, the highest conversions were achieved using [PdCl(allyl)]₂ as the precursor. nih.govresearchgate.netnih.gov The addition of ionic liquids (CILs) with L-prolinate or L-lactate anions was found to cause a remarkable increase in conversion values. nih.govresearchgate.net For instance, adding a CIL to the palladium precursor increased iodobenzene conversion from 11% to as high as 74.5%. nih.gov The main product in these reactions was consistently 2-phenyl-2,3-dihydrofuran, with yields reaching up to 59.2%. nih.govresearchgate.netnih.gov
Additives like [NBu₄][L-LAC] (tetrabutylammonium L-lactate) were particularly effective, leading to a systematic increase in iodobenzene conversion as its concentration was raised. nih.gov The positive effect of these ionic liquids is partly attributed to their role as stabilizing agents for Pd(0) nanoparticles, which are considered the resting state of the catalyst and a source of soluble, active palladium species. nih.govresearchgate.net
Table 2: Effect of Palladium Precursors and Additives on the Heck Arylation of 2,3-Dihydrofuran with Iodobenzene An interactive table detailing the influence of different palladium sources and additives on reaction conversion.
| Palladium Precursor | Additive (CIL) | Conversion of Iodobenzene | Yield of 2-Phenyl-2,3-dihydrofuran | Reference |
| [PdCl(allyl)]₂ | [Bu₄N][L-LAC] | Up to 74.5% | Not specified | nih.gov |
| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | Not specified | Up to 59.2% | nih.gov |
| Pd(acac)₂ | [NBu₄][L-LAC] | 55.9% (at 10-fold excess of CIL) | Not specified | nih.gov |
| Pd₂(dba)₃ | [NBu₄][L-LAC] | Not specified | Product formation up to 48.8% | nih.gov |
| Various | None | ~11% | Not specified | nih.gov |
Kinetic resolution is a powerful strategy to obtain enantiopure compounds from a racemic mixture. wikipedia.org In the context of the asymmetric Heck reaction, this process involves the use of a chiral palladium catalyst that reacts at a significantly different rate with each enantiomer of a racemic substrate. This rate difference allows for the separation of a highly enantioenriched product and the unreacted, also enantioenriched, starting material. rsc.org
This approach has been successfully applied to the kinetic resolution of 2-substituted-2,3-dihydrofurans. rsc.org Through a palladium-catalyzed asymmetric Heck reaction, optically active 2-substituted-dihydrofurans and the corresponding trans-2,5-disubstituted-dihydrofuran products can be obtained in high yields and with good enantioselectivities. rsc.org The efficiency of such resolutions is often quantified by the selectivity factor (S), which represents the ratio of the reaction rates for the two enantiomers; S factors as high as 70 have been achieved in these systems. rsc.org
An alternative transition metal-catalyzed approach to the 2,3-dihydrofuran skeleton is the cycloisomerization of alkynyl alcohols. acs.org This method provides a pathway to endocyclic enol ethers through an intramolecular rearrangement. Molybdenum-carbonyl complexes have been identified as effective catalysts for this transformation. acs.org The reaction involves the conversion of an appropriately substituted alkynyl alcohol into the corresponding 2,3-dihydrofuran derivative, representing an atom-economical isomerization process that is distinct from cross-coupling strategies like the Heck reaction. acs.org
Palladium-Catalyzed Heck Reactions: Regio- and Enantioselective Approaches
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Bifunctional organocatalysts, in particular, have proven to be highly effective in controlling the stereochemical outcome of reactions.
The asymmetric synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. nih.gov This method provides impressive chemical yields and diastereoselectivity. nih.gov A key feature of this work is the use of group-assisted purification (GAP) chemistry, which simplifies the purification process and minimizes product loss. nih.gov The absolute configuration of the products was confirmed by X-ray structural analysis. nih.gov
Domino Michael-SN2 Reactions for Chiral Dihydrofurans
The construction of chiral dihydrofurans can be efficiently achieved through domino reactions that combine multiple bond-forming events in a single synthetic operation. One such powerful strategy is the domino Michael-SN2 reaction, which creates a highly stereocontrolled environment for the formation of the dihydrofuran ring.
A notable example of this approach is the highly stereoselective synthesis of 2,3-dihydrofurans through a cascade Michael addition-alkylation process. In this reaction, a bifunctional squaramide catalyst facilitates the reaction between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds. This process proceeds smoothly to yield exclusively trans-diastereomers of 2,3-dihydrofurans in yields ranging from 33% to 92%, with excellent enantioselectivities (up to >99% ee). nih.gov A key feature of this transformation is the use of the nitro group as a leaving group in the final alkylation step, which is a departure from traditional halide leaving groups in SN2 reactions. nih.gov
The proposed mechanism, initiated by the bifunctional squaramide catalyst, involves the deprotonation of the 1,3-dicarbonyl compound, which then undergoes a Michael addition to the gem-benzoyl-nitrostyrene. The resulting intermediate then undergoes an intramolecular SN2-type reaction, with the nitro group being displaced to form the dihydrofuran ring. The high degree of stereocontrol is attributed to the organized transition state assembly mediated by the chiral catalyst.
While direct applications of this specific domino sequence to 3-phenyl-2,3-dihydrofuran are not extensively documented, the principle is demonstrated in the synthesis of various substituted dihydrofurans. For instance, domino oxa-Michael/Michael addition reactions of γ-hydroxyenones with isatylidene malononitriles, catalyzed by cinchona-derived squaramide catalysts, have been developed for the enantioselective synthesis of tetrahydrofuran (B95107) spirooxindoles. rsc.org Similarly, other domino processes, such as the Knoevenagel condensation-Michael addition-cyclization, have been employed for the diastereoselective synthesis of related dihydrofuropyrido[2,3-d]pyrimidines. rsc.org These examples underscore the potential of domino Michael addition-based strategies for the stereocontrolled synthesis of complex heterocyclic systems, including derivatives of this compound.
Chiral Phosphoric Acid Catalysis in Multicomponent Processes
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. scispace.com Their ability to act as Brønsted acids and to form well-defined chiral microenvironments through hydrogen bonding makes them particularly effective in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form complex products.
A compelling example of this strategy is the multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives, which share a furan (B31954) core with dihydrofurans. rsc.orgnih.gov This reaction utilizes a dual catalytic system composed of a gold complex and a chiral BINOL-derived phosphoric acid to combine 3-butynamine derivatives, glyoxylic acid, and anilines. The reaction proceeds with high yields and excellent stereoselectivity, producing products with three contiguous stereocenters. nih.gov The success of this reaction is highly dependent on the structure of the CPA catalyst, with anthracenyl-substituted BINOL derivatives showing superior performance. Computational studies suggest that non-covalent interactions between the catalyst and the reactants are crucial for the high stereoselectivity observed. rsc.org
While a direct three-component synthesis of this compound using CPA catalysis is not prominently reported, the versatility of CPAs in related transformations is well-established. For instance, CPAs have been used to catalyze the enantioselective (3+2) formal cycloaddition of quinones with electron-rich alkenes to produce 2,3-disubstituted 2-amino-2,3-dihydrobenzofurans with high enantioselectivity. acs.org These catalysts have also been employed in the enantioselective phosphinylation of 3,4-dihydroisoquinolines and in Pictet-Spengler reactions to generate other complex heterocyclic structures with high stereocontrol. nih.govnih.gov
The research in this area indicates the significant potential for developing novel multicomponent reactions catalyzed by chiral phosphoric acids for the direct and enantioselective synthesis of this compound and its derivatives from simple, achiral precursors.
Ring-Opening and Rearrangement Strategies
Alternative to building the dihydrofuran ring from acyclic precursors, strategies involving the ring-opening of strained carbocycles or the rearrangement of existing heterocyclic systems offer unique entry points to the this compound scaffold.
Ring-Opening of Cyclopropane (B1198618) Carbaldehydes Under Ionic and Radical Conditions
The inherent ring strain of cyclopropanes makes them versatile substrates for ring-opening reactions, which can be initiated under both ionic and radical conditions to generate intermediates that can be trapped to form dihydrofurans.
Under ionic conditions , the ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a catalytic amount of a Brønsted acid in a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP). researchgate.net For aryl-substituted cyclopropanes, this reaction proceeds through a formal SN1-type mechanism, where protonation of the cyclopropane ring leads to a stabilized benzylic carbocation, which is then trapped by an arene nucleophile. While this specific reaction leads to hydroarylation products, the intermediacy of the carbocation highlights a potential pathway where an intramolecular oxygen nucleophile could trap the cation to form a dihydrofuran. For cyclopropyl (B3062369) ketones, the reaction with electron-rich arenes proceeds via a homo-conjugate addition pathway to yield linear products. researchgate.net
Under radical conditions , the oxidative ring-opening of cyclopropanes provides another avenue. For example, methylenecyclopropanes can undergo oxidative ring-opening and cyclization with aldehydes in the presence of di-tert-butyl peroxide (DTBP) and a Lewis acid. scispace.com This process involves the generation of an acyl radical from the aldehyde, which adds to the double bond of the methylenecyclopropane. The resulting radical intermediate undergoes ring-opening to form an alkyl radical that can then participate in further cyclization reactions. scispace.com The vinylcyclopropane-cyclopentene rearrangement is another well-known radical-mediated transformation of substituted cyclopropanes. acs.org More broadly, strain-driven, radical formal cycloadditions of cyclopropanes with various partners can generate sp3-rich ring systems, and these processes often initiate with the homolytic opening of the strained ring. youtube.com
Lewis Acid-Catalyzed Dihydrofuran Acetal (B89532) Ring-Opening Benzannulations
A powerful strategy for the synthesis of functionalized carbazoles involves the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. rsc.orgacs.org In this process, the dihydrofuran ring acts as a latent functional group that, upon activation, participates in a cyclization cascade.
The starting 5-(indolyl)-2,3-dihydrofuran acetals are readily prepared from the reaction of enol ethers and α-diazo-β-indolyl-β-ketoesters. rsc.org Treatment of these acetals with a Lewis acid, such as Yb(OTf)₃ or Al(OTf)₃, at elevated temperatures initiates the ring-opening of the dihydrofuran acetal. acs.org The reaction is proposed to proceed through acetal hydrolysis, enolate isomerization, intramolecular π-attack of the indole (B1671886) ring onto the resulting oxonium ion, and subsequent elimination of alcohol to afford the 1-hydroxycarbazole product. rsc.org
This methodology has been shown to be effective for a range of substituted dihydrofuran acetals, leading to the formation of 1-hydroxycarbazole-2-carboxylates in yields of up to 90%. rsc.orgacs.org The reaction conditions can be tuned by the choice of Lewis acid and the addition of water. For example, in some cases, Al(OTf)₃ with a drop of water in toluene (B28343) at 70°C provides the optimal conditions. acs.org This transformation has been successfully applied in the formal total synthesis of murrayafoline A, a bioactive carbazole (B46965) natural product. rsc.org
Below is a table summarizing the yields of selected 1-hydroxycarbazoles synthesized via this method.
| Entry | Dihydrofuran Acetal Substrate | Lewis Acid | Yield (%) |
| 1 | 3aa | Yb(OTf)₃ | 85 |
| 2 | 3ba | Yb(OTf)₃ | 90 |
| 3 | 3ca | Yb(OTf)₃ | 82 |
| 4 | 3da | Yb(OTf)₃ | 88 |
| 5 | 3ea | Yb(OTf)₃ | 86 |
| 6 | 3fa | Al(OTf)₃/H₂O | 75 |
| 7 | 3ga | Al(OTf)₃/H₂O | 73 |
| Data sourced from Molecules 2022, 27(23), 8344. rsc.org |
Cloke-Wilson Rearrangement for Substituted Dihydrofurans
The Cloke-Wilson rearrangement is a thermal or acid-catalyzed isomerization of acyl- or formyl-substituted cyclopropanes into 2,3-dihydrofurans. acs.org This reaction is driven by the release of ring strain from the three-membered ring to form the more stable five-membered dihydrofuran ring. While the uncatalyzed reaction often requires harsh thermal conditions (e.g., ~400°C for cyclopropanecarbaldehyde), the transformation can be facilitated by Brønsted acids, Lewis acids, or organometallic complexes under milder conditions. acs.org
A specific application of this rearrangement has been reported for the synthesis of methoxy-3-phenyl-2,3-dihydrofuran. nih.gov This demonstrates the utility of the Cloke-Wilson rearrangement for preparing dihydrofurans with substitution patterns directly relevant to the parent compound of this article. The reaction can be catalyzed by various acids, including methanesulfonic acid.
More recently, a copper-catalyzed variant of the Cloke-Wilson rearrangement has been developed to access dihydrofurans containing tetrasubstituted carbon atoms, a structure that is typically difficult to obtain via the traditional rearrangement. This method utilizes 1,1,2,2-tetrasubstituted cyclopropanes and provides a diverse range of dihydrofurans in good to excellent yields.
Ring-Opening of 2-Amino-3-cyano-4,5-dihydrofurans
The 2-amino-3-cyano-4,5-dihydrofuran scaffold can undergo ring-opening reactions under various conditions to yield functionalized acyclic products. One such transformation is the reaction with carboxylic acids under solvent-free thermal conditions.
In this reaction, heating 2-amino-4,5-dihydro-3-furancarbonitriles (with the amino group being part of a morpholine, piperidine, or pyrrolidine (B122466) ring) with various carboxylic acids leads to the cleavage of the dihydrofuran ring and the formation of the corresponding 2-cyanobutanamide derivatives. The reaction likely proceeds via protonation of the enamine nitrogen, followed by nucleophilic attack of the carboxylate on the C5 position of the dihydrofuran ring, leading to ring opening.
Epoxide Ring-Opening Reactions as a Synthetic Strategy
The intramolecular ring-opening of epoxides serves as a powerful tool for the construction of the 2,3-dihydrofuran ring system, particularly in the synthesis of complex molecules and natural products. researchgate.net This strategy involves the cyclization of a nucleophile onto an epoxide ring, leading to the formation of the five-membered heterocyclic core.
One notable application of this methodology is the synthesis of functionalized 1-hydroxycarbazoles. In this multi-step process, 5-(indolyl)-2,3-dihydrofuran acetals are first synthesized through the reaction of enol ethers with α-diazo-β-indolyl-β-ketoesters. These dihydrofuran acetals then undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation to yield 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.com
The reactivity of 2,3-epoxyesters with various nucleophiles has also been explored. For instance, fluorine-containing 2,3-epoxypropanoates, prepared from the corresponding enoates, undergo regioselective and stereoselective ring-opening at the C2 position by nucleophiles such as amines and thiols. This reaction proceeds via an SN2 mechanism, predominantly yielding 2-substituted 3-hydroxyesters with an anti stereochemical relationship. beilstein-journals.org The stereochemistry of the products has been confirmed by X-ray crystallographic analysis. beilstein-journals.org
The following table summarizes the key aspects of these epoxide ring-opening reactions:
| Starting Material | Reagents/Catalyst | Product | Key Features |
| 5-(Indolyl)-2,3-dihydrofuran acetals | Lewis Acid | 1-Hydroxycarbazole-2-carboxylates | Intramolecular ring-opening benzannulation. mdpi.com |
| Fluorine-containing 2,3-epoxypropanoates | Amines, Thiols | anti-2-Substituted 3-hydroxyesters | Regio- and stereoselective SN2 ring-opening. beilstein-journals.org |
Miscellaneous Synthetic Pathways
Beyond the more common synthetic routes, several other methodologies have been successfully employed for the synthesis of this compound and its derivatives. These include annulation reactions, oxidative coupling, and the application of photochemical, electrochemical, and ultrasound-promoted techniques.
[3+2] Annulation reactions are a versatile method for constructing five-membered rings, including the 2,3-dihydrofuran scaffold. chim.it These reactions typically involve the combination of a three-atom component and a two-atom component.
For example, palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters provides access to 2,3-dihydrofurans bearing an exocyclic double bond at the 3-position. organic-chemistry.org Similarly, a cooperative system involving an organocatalyst and a copper catalyst enables the asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, yielding optically active polysubstituted dihydrofurans. organic-chemistry.org Nitroalkenes are also valuable partners in [3+2] annulation reactions, where their unique electronic properties and the ability of the nitro group to act as a leaving group allow for the synthesis of diverse heterocyclic compounds. chim.it
A one-pot, two-step tandem reaction has been developed for the synthesis of fused 2,3-dihydrofuran derivatives. This process, assisted by a pyridinium (B92312) ylide, starts from readily available materials like pyridine, aromatic aldehydes, and active methylene (B1212753) compounds, proceeding smoothly to give trans-2,3-dihydrofurans. acs.org
| Reactants | Catalyst/Promoter | Product Type | Key Features |
| Propargylic esters and β-ketoesters | Palladium | 2,3-Dihydrofurans with exocyclic double bond | Enantioselective cycloaddition. organic-chemistry.org |
| Ethynylethylene carbonates and malononitrile | Organo/Copper cooperative system | Optically active polysubstituted dihydrofurans | Asymmetric decarboxylative cycloaddition. organic-chemistry.org |
| Pyridine, aromatic aldehyde, active methylene compound, α-haloketone | Pyridinium ylide/Triethylamine (B128534) | Fused trans-2,3-dihydrofurans | One-pot, two-step tandem reaction. acs.org |
Oxidative coupling reactions provide a direct route to dihydrobenzofuran skeletons. A notable example is the one-pot oxidative coupling of hydroquinone (B1673460) derivatives with olefins. nih.gov In this process, hydroquinones bearing an electron-withdrawing group are oxidized to the corresponding benzoquinones, which then undergo a coupling reaction with olefins in the presence of a Lewis acid like FeCl₃ and an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method has also been successfully applied to the oxidative coupling of N-electron-withdrawing group-substituted 4-aminophenols. nih.gov
Furthermore, a highly efficient two-fold oxidative coupling of furans with indoles has been developed using FeCl₃·6H₂O as a mediator. This method allows for the modular synthesis of bis(indolyl)furans with up to four different substituents. chemrxiv.org
Photochemical methods offer a unique avenue for the synthesis of complex molecules, including dihydronaphthofurans. rsc.orgnih.gov For instance, the cycloisomerization of 1-phenyl-3-butyn-1-ol to 2-phenyl-2,3-dihydrofuran can be achieved using a trialkylamine-molybdenum pentacarbonyl reagent generated photochemically. orgsyn.org This single-step transformation provides an alternative to multi-step synthetic sequences. orgsyn.org Ultraviolet irradiation has also been utilized in the synthesis of dirhenacarborane anions from the reaction of [PPh₄][closo-1-CB₈H₉] with [Re₂(CO)₁₀] in tetrahydrofuran. nih.gov
Electrochemical synthesis is emerging as a green and efficient tool for constructing chemical bonds. researchgate.net The electrochemical dehydrogenative oxidative synthesis of biphenols, which can be precursors to dihydrobenzofuran-type structures, has been explored. nih.gov For example, the direct homocoupling of 2,4-dimethylphenol (B51704) can be achieved through electrolysis, with the product yield being highly dependent on the electrolyte system and electrode materials. nih.gov Template-controlled electrochemical synthesis, using borate (B1201080) esters as templates, has been shown to significantly improve the yield and selectivity of the desired biphenol products. nih.gov
The application of ultrasound irradiation in organic synthesis is a key aspect of green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. scielo.org.zascielo.org.za A notable example is the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives (chalcones). scielo.org.zascielo.org.zaresearchgate.net This method involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under neat conditions, providing the trans-chalcone derivatives in good to excellent yields. scielo.org.zascielo.org.za The stereochemistry of the products is confirmed by ¹H NMR spectroscopy. scielo.org.zascielo.org.zaresearchgate.net
The benefits of this ultrasound-promoted protocol include:
Mild reaction conditions scielo.org.zascielo.org.zaresearchgate.net
High yields scielo.org.zascielo.org.zaresearchgate.net
Short reaction times scielo.org.zascielo.org.zaresearchgate.net
Simple, non-chromatographic work-up procedures scielo.org.zascielo.org.zaresearchgate.net
Radical-Based Strategies from Aryl Ketones and Olefins
A notable strategy for synthesizing 2,3-dihydrofuran derivatives involves a copper-mediated annulation of aryl ketones with aromatic olefins. nih.gov This method provides a convenient pathway to various 2,3-dihydrofuran derivatives. The reaction is presumed to proceed through a radical pathway, a hypothesis supported by experimental evidence. nih.gov The versatility of this protocol has been demonstrated by its application in the synthesis of α-methyl dihydrofurans, which are key intermediates in the synthesis of Vitamin B1. nih.gov Furthermore, the methodology's applicability extends to conjugated systems, showcasing its broad synthetic utility. nih.gov
Another approach utilizes manganese(III) acetate to mediate the radical cyclization of 1,3-dicarbonyl compounds with alkenes. researchgate.net This method has been successfully employed to synthesize novel furan-substituted dihydrofuran compounds. researchgate.net The efficiency of the reaction is influenced by the substitution pattern of the alkene, with 1,1-disubstituted alkenes generally providing better yields than their 1,2-disubstituted counterparts. researchgate.net
Photocatalysis offers a modern and sustainable alternative for the synthesis of 2,3-dihydrofurans from α-halo ketones and alkenes. unibo.it This redox-neutral process, often employing catalysts like Ru(bpy)3Cl2, operates under mild conditions and avoids the need for sacrificial reactants or strong oxidants. unibo.it The reaction conditions can be fine-tuned to direct the synthesis towards either 2,3-dihydrofurans or β,γ-unsaturated ketones, demonstrating chemodivergence. unibo.it
| Catalyst/Reagent | Reactants | Product | Key Features |
| Copper | Aryl ketones, Aromatic olefins | 2,3-Dihydrofuran derivatives | Radical pathway, synthesizes Vitamin B1 intermediate. nih.gov |
| Manganese(III) acetate | 1,3-Dicarbonyl compounds, Alkenes | Furan-substituted dihydrofurans | Better yields with 1,1-disubstituted alkenes. researchgate.net |
| Ru(bpy)3Cl2 (Photocatalyst) | α-Halo ketones, Alkenes | 2,3-Dihydrofurans | Redox-neutral, mild conditions, chemodivergent. unibo.it |
Selective Hydrogenation of Furan to 2,3-Dihydrofuran
The selective hydrogenation of furan and its derivatives is a critical transformation for producing valuable chemicals, including 2,3-dihydrofuran. While complete hydrogenation to tetrahydrofuran is common, achieving partial and selective hydrogenation to dihydrofurans presents a greater challenge. The position of the double bond in the resulting dihydrofuran (2,3- vs. 2,5-) is a key aspect of selectivity. The reactivity of 2,3-dihydrofuran and 2,5-dihydrofuran (B41785) on a Pd(111) surface has been studied, highlighting the influence of the C=C bond position on the reactivity of these cyclic ethers. acs.org
Various catalytic systems have been investigated for the hydrogenation of furan compounds. For instance, iridium supported on carbon (Ir/C) has shown excellent performance in the direct hydrogenation of furfural (B47365) to 2-methylfuran, a related furan derivative. rsc.org By carefully controlling reaction conditions such as temperature and pressure, the selectivity of the hydrogenation can be manipulated. rsc.org Similarly, bimetallic catalysts, such as NiCo supported on a porous carbon matrix, have been reported for the efficient hydrogenation of furfural to high-value chemicals like tetrahydrofurfuryl alcohol. rsc.org The addition of a second metal can significantly influence the catalyst's activity and selectivity by affecting particle size and dispersion. rsc.org
The choice of catalyst and reaction conditions is paramount in directing the outcome of furan hydrogenation. For example, supported Ru nanoparticle catalysts have been designed for the selective conversion of furfural to cyclopentanone (B42830) in an aqueous medium. researchgate.net These complex transformations often involve a series of hydrogenation and rearrangement steps. researchgate.net
| Catalyst | Substrate | Key Products | Notes |
| Pd(111) | 2,3-Dihydrofuran, 2,5-Dihydrofuran | - | Study of reactivity based on C=C bond position. acs.org |
| Ir/C | Furfural | 2-Methylfuran | High selectivity achievable under optimized conditions. rsc.org |
| NiCo@C | Furfural | Tetrahydrofurfuryl alcohol | Bimetallic system enhances catalytic activity. rsc.org |
| Ru/MOF | Furfural | Cyclopentanone | Involves rearrangement and hydrogenation. researchgate.net |
Ring-Closing Enyne Metathesis for Spiro 2,5-Dihydrofuran Derivatives
Ring-closing enyne metathesis (RCEYM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including spiro 2,5-dihydrofuran derivatives. nih.govuwindsor.ca This reaction, typically catalyzed by ruthenium carbene complexes like the Grubbs catalysts, involves the intramolecular reaction of an alkene and an alkyne to form a 1,3-diene moiety within a cyclic structure. chim.itorganic-chemistry.org
The strategic application of RCEYM allows for the construction of complex molecular architectures. For instance, the synthesis of spiro-fused dihydrofurans can be achieved from cyclic ketones through a sequence of C-vinylation and O-allylation, followed by RCM. rsc.org This approach has been utilized in model studies towards the synthesis of natural products like the yaoshanenolides. rsc.org
The success and selectivity of RCEYM can be influenced by several factors, including the nature of the substrate and the catalyst used. In some cases, relay ring-closing metathesis (RRCM) is employed to direct the catalyst to a specific olefin, thereby avoiding competing side reactions and enhancing the selectivity for the desired dihydrofuran ring formation. rsc.org The strategic placement of tethers within the enyne substrate can also be crucial for achieving high selectivity in the RCM step. rsc.org
Stereoselective and Enantioselective Synthesis of this compound and Its Analogues
The control of stereochemistry is a paramount objective in modern organic synthesis, particularly for biologically active molecules. The development of stereoselective and enantioselective methods for the synthesis of this compound and its analogues has been an area of intense research.
Diastereoselectivity in Dihydrofuran Formation
Achieving high diastereoselectivity in the formation of the dihydrofuran ring is crucial for accessing specific stereoisomers. Various synthetic strategies have been developed to control the relative stereochemistry of substituents on the dihydrofuran core.
One approach involves the manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with 1,2-disubstituted alkenes. researchgate.net Interestingly, the stereochemical outcome of this reaction can be influenced by the nature of the dicarbonyl compound. While standard 1,3-dicarbonyls tend to yield cis-isomers, the use of trifluoromethylated 1,3-dicarbonyl compounds can lead to the formation of trans-isomers of the resulting dihydrofurans. researchgate.net
Lewis acid-catalyzed reactions of enol ethers with α-diazo-β-ketoesters provide another route to substituted 2,3-dihydrofurans. mdpi.com The diastereoselectivity of these reactions can be influenced by the substituents on both the enol ether and the diazo compound. In some cases, inseparable mixtures of diastereomers may be formed. mdpi.com
Furthermore, multicomponent reactions can be designed to achieve high diastereoselectivity. For example, a cascade Michael addition-alkylation process between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional squaramide, has been shown to produce 2,3-dihydrofurans exclusively as the trans-diastereomers. nih.gov
Control of Enantiomeric Excess
The synthesis of enantiomerically enriched 3-phenyl-2,3-dihydrofurans and their analogues is of significant interest due to the potential for stereospecific biological activity. Several strategies have been developed to control the enantiomeric excess (ee) in these syntheses.
Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. For instance, a planar-chiral bipyridine ligand has been used in copper-catalyzed [4+1] cycloadditions of enones with diazo compounds to produce highly substituted 2,3-dihydrofurans with excellent enantioselectivities. organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylic substitution cascade reactions of but-2-ene-1,4-diyl dimethyl dicarbonates with α-substituted cyano ketones have been shown to provide chiral 2,3-dihydrofurans in very good yields and with high enantiomeric excesses. organic-chemistry.org
The use of chiral auxiliaries is another established method for controlling enantioselectivity. ekb.eg Although not directly applied to this compound in the provided context, the general principle involves attaching a chiral auxiliary to one of the starting materials, performing the key bond-forming reaction, and then removing the auxiliary to obtain the enantiomerically enriched product. The determination of enantiomeric excess is often carried out using techniques like chiral HPLC. nih.gov
Organocatalysis has also emerged as a valuable approach. A bifunctional squaramide catalyst has been successfully employed in a cascade Michael addition-alkylation reaction to afford 2,3-dihydrofurans with excellent enantioselectivities, in some cases exceeding 99% ee. nih.gov
| Method | Catalyst/Auxiliary | Key Features |
| Asymmetric Catalysis | Copper-planar-chiral bipyridine | [4+1] cycloaddition of enones and diazo compounds. organic-chemistry.org |
| Asymmetric Catalysis | Palladium-chiral ligand | Asymmetric allylic substitution cascade. organic-chemistry.org |
| Organocatalysis | Bifunctional squaramide | Cascade Michael addition-alkylation. nih.gov |
Multi-component and Cascade Reactions for Stereocontrol
Multi-component and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted dihydrofurans, often with excellent stereocontrol. rsc.orgresearchgate.net These reactions involve the sequential formation of multiple chemical bonds in a single synthetic operation, avoiding the need for isolation and purification of intermediates.
A notable example is the highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process. nih.gov This reaction, catalyzed by a bifunctional squaramide, proceeds with high diastereoselectivity (exclusively trans) and excellent enantioselectivity. nih.gov
Three-component cascade reactions have also been developed for the synthesis of highly functionalized heterocyclic systems. For instance, the reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides leads to the construction of complex bipyrimidine derivatives. rsc.org While not directly yielding dihydrofurans, this illustrates the power of cascade reactions in building molecular complexity. Similarly, L-proline has been used to catalyze a three-component reaction for the synthesis of pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net
The development of asymmetric multicomponent reactions is a significant advancement. A dual catalytic system, combining a gold complex and a chiral phosphoric acid, has been used for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple starting materials. rsc.org Computational studies suggest that non-covalent interactions between the catalyst and the reactants play a crucial role in achieving high stereoselectivity. rsc.org
Green Chemistry Approaches in Dihydrofuran Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its derivatives. These approaches prioritize the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic systems. Key green methodologies in this field include photocatalysis, organocatalysis, and microwave-assisted synthesis, which offer significant advantages over traditional synthetic routes in terms of sustainability, efficiency, and safety.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of transformations under mild conditions. This approach utilizes light energy to activate a photocatalyst, which can then facilitate chemical reactions with high selectivity and efficiency, often using environmentally benign terminal oxidants.
One notable application of this technology is the oxidative [3+2] cycloaddition of phenols and alkenes to produce dihydrobenzofurans, a class of compounds structurally related to this compound. nih.govnih.gov In these reactions, a ruthenium-based photocatalyst, when activated by visible light, can oxidize phenols to generate phenoxy radicals. These radicals then undergo a cycloaddition reaction with an alkene, such as a styrene (B11656) derivative, to form the dihydrobenzofuran ring. A significant green aspect of this method is the use of ammonium (B1175870) persulfate as a terminal oxidant, which is easily handled and produces an innocuous inorganic byproduct. nih.govnih.gov The reaction proceeds efficiently at room temperature, minimizing energy consumption.
The combination of photocatalysis with catalysis by earth-abundant metals like iron presents another green avenue for dihydrofuran synthesis. organic-chemistry.org This dual catalytic system can enable the tandem difunctionalization of alcohols for the efficient production of multisubstituted 2,3-dihydrofurans. organic-chemistry.org This method is noted for its convenience, economic benefits, and environmental friendliness. organic-chemistry.org
Table 1: Photocatalytic Synthesis of Dihydrobenzofuran Derivatives
| Catalyst | Oxidant | Light Source | Reaction Time (h) | Yield (%) | Reference |
| Ru(bpz)32+ | (NH4)2S2O8 | Visible Light | 24 | Good | nih.gov |
This table illustrates a representative example of a photocatalytic approach to a related compound class.
Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a cornerstone of green chemistry as it avoids the use of potentially toxic and expensive metal catalysts. This approach has been successfully applied to the enantioselective synthesis of 2,3-dihydrofuran derivatives.
A bifunctional quinine-derived squaramide organocatalyst has been shown to be highly effective in promoting the domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This method provides access to enantiomerically enriched dihydrofurans with high diastereoselectivity and enantioselectivity (up to 97% ee). metu.edu.tr Key advantages of this protocol from a green chemistry perspective include the use of a metal-free catalyst, mild reaction conditions (room temperature), and significantly shorter reaction times (1-6 hours) compared to other methods. metu.edu.tr The reactions proceed with high conversion rates, and the methodology has been demonstrated for a variety of substituted dihydrofurans, including those with phenyl groups. metu.edu.tr
Table 2: Organocatalytic Synthesis of Chiral 2,3-Dihydrofuran Derivatives
| Organocatalyst | Substrates | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) | Reference |
| Quinine-derived squaramide | α-bromonitroalkenes and 1,3-dicarbonyls | Room Temp | 1-6 | up to 97 | metu.edu.tr |
This table summarizes the general conditions and outcomes for the organocatalytic synthesis of a range of 2,3-dihydrofuran derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions. This often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.
This technology has been effectively employed in the synthesis of dihydrobenzofuran derivatives. nih.gov For instance, a route to 3-amino-2,3-dihydrobenzofurans utilizes microwave assistance in several key steps, including an acid-catalyzed aldol (B89426) condensation to form chalcone (B49325) intermediates and a subsequent one-pot, acid-catalyzed epoxide opening and intramolecular nucleophilic aromatic substitution. nih.gov The use of microwave irradiation significantly accelerates these reactions, providing rapid access to a diverse range of flavonoid-type scaffolds. nih.gov Furthermore, microwave-assisted radical cyclizations mediated by Mn(OAc)3 have been developed for the synthesis of fused dihydrofuropyrimidin-4-ones, demonstrating the broad applicability of this green technique. researchgate.net The synthesis of novel furan-2(3H)-one derivatives has also been achieved efficiently through microwave irradiation, highlighting its role in producing biologically active heterocyclic compounds through environmentally friendly protocols. rsc.org
Mechanistic Investigations
Elucidation of Reaction Pathways and Intermediates
Understanding whether a reaction proceeds through radical or charged intermediates is fundamental to controlling its outcome. The study of 3-phenyl-2,3-dihydrofuran and related structures has revealed a rich dichotomy of mechanisms, often influenced by the reaction conditions.
The formation and ring-opening of the dihydrofuran ring can proceed through either radical or cationic intermediates, with the pathway often dictated by the reagents and initiation method.
Evidence for Cationic Intermediates : Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran (B140613) acetals are understood to proceed via cationic intermediates. mdpi.com The phenyl substituent is believed to provide anchimeric assistance, stabilizing the dihydrofuran ring and enabling reversible ring-opening. mdpi.com Similarly, in the iron(III)-catalyzed oxidative ring-opening of 2-phenyltetrahydrofurans, a hydride abstraction generates a stabilized carbocation intermediate. acs.org While this can lead to various products, elimination from this cation is a proposed pathway to 2,3-dihydrofuran derivatives. acs.org
Evidence for Radical Intermediates : The radiation-induced polymerization of 2,3-dihydrofuran has been studied using low-temperature EPR spectroscopy, which allowed for the direct observation of intermediates. These experiments identified dimer radical cations, dihydrofuryl radicals, and polymer radicals, suggesting that both cationic and free-radical mechanisms can operate, though the main pathway to polymer formation is believed to be cationic. researchgate.net
Combined Radical and Cationic Steps : Some synthetic methods feature a sequence involving both radical and cationic species. For instance, the manganese(III) acetate-mediated oxidative cyclization of certain alkenes with 3-oxopropanenitriles begins with the formation of a radical intermediate. This radical adds to the alkene, and the resulting intermediate is then oxidized by Mn(OAc)₃ to a carbocation, which subsequently undergoes intramolecular cyclization to yield the 2,3-dihydrofuran core. arkat-usa.org The stability of the initial radical intermediate, which is enhanced by phenyl substituents, is crucial for the efficiency of the reaction. arkat-usa.org
Photocatalytic Ambiguity : In chemodivergent photocatalytic syntheses, the reaction of α-halo ketones with alkenes can produce 2,3-dihydrofurans. The mechanism is thought to involve stabilized benzylic radical and/or cationic intermediates, highlighting the fine line between the two pathways under photoredox conditions. unibo.it
Transition metals, particularly palladium and gold, are powerful tools for synthesizing and functionalizing the 2,3-dihydrofuran scaffold. The catalytic cycles typically involve a sequence of well-defined organometallic transformations.
Palladium Catalysis : The palladium-catalyzed synthesis of 2,3-dihydrobenzofurans often proceeds through a Pd(0)/Pd(II) catalytic cycle. A common mechanistic pathway begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by an intramolecular insertion of an alkene (olefin insertion) into the Pd-C bond. The cycle concludes with a reductive elimination step that forms the dihydrobenzofuran product and regenerates the active Pd(0) catalyst. nih.govrsc.org In the asymmetric Heck arylation of 2,3-dihydrofuran with phenyl triflate, the mechanism is more nuanced. It can involve a cationic pathway where the active catalyst is a [Pd(L)₂]²⁺ species. The reaction can be complicated by reversible β-hydride elimination from the σ-alkylpalladium intermediate, which can lead to isomeric products and impact enantioselectivity. uwindsor.ca The choice of ligand, such as BINAP, is critical in controlling the course of these reactions. uwindsor.ca
Gold Catalysis : Gold catalysts, often in the +1 oxidation state, are particularly effective for intramolecular cycloisomerization reactions of alkynols to form 2,3-dihydrofurans. acs.org The mechanism is enabled by the use of bifunctional phosphine (B1218219) ligands. The gold(I) center activates the alkyne moiety, making it susceptible to nucleophilic attack by the pendant hydroxyl group. This intramolecular cyclization forms the dihydrofuran ring. acs.org
Ruthenium Catalysis : Ruthenium catalysts have been employed for the cycloisomerization of α-allenic alcohols into 2,3-dihydrofurans. Mechanistic studies, including deuterium (B1214612) labeling, suggest the involvement of a ruthenium carbene species as a key intermediate in the cyclization process. nih.gov
Organocatalysis offers a metal-free alternative for the synthesis of dihydrofurans, often proceeding through distinct mechanistic pathways involving activation by hydrogen bonding or iminium/enamine intermediates.
Ruling out Radical Pathways : In a cascade Michael addition-alkylation process to form highly substituted 2,3-dihydrofurans, control experiments were conducted to probe the mechanism. The addition of radical scavengers like TEMPO and BHT did not halt the reaction, allowing the radical pathway to be excluded. rsc.org This suggests the reaction proceeds through an ionic pathway under the influence of the organocatalyst. rsc.org
Activation via Hydrogen Bonding : Quinine-based squaramide catalysts have been used for the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones, forming adducts that can be converted to fused 2,3-dihydrofuran systems. mdpi.com The proposed mechanism involves the squaramide moiety activating the enone through a network of hydrogen bonds, while the tertiary amine of the quinine (B1679958) scaffold acts as a base to deprotonate the β-dione donor, facilitating the stereocontrolled addition. mdpi.com
Amphoteric Catalysis : Imidazole (B134444) has been shown to be an effective organocatalyst for the multicomponent synthesis of 2,3-dihydrofuro[3,2-c]coumarins in water. nih.gov As an amphoteric catalyst, imidazole is believed to activate the reactants, facilitating the cascade reaction under mild, environmentally friendly conditions. nih.gov
The choice of solvent and the inclusion of additives can dramatically alter the reaction pathway, efficiency, and selectivity by stabilizing intermediates, activating catalysts, or acting as proton shuttles.
Stabilization of Cationic Intermediates : In the Brønsted acid-catalyzed reduction of furans, the solvent plays a critical role. While many common solvents lead to polymerization, the use of non-nucleophilic, highly polar solvents like hexafluoro-2-propanol (HFIP) enables the productive reduction to dihydrofurans and tetrahydrofurans. acs.org Computational and experimental studies show that HFIP stabilizes the cationic oxocarbenium intermediates formed upon protonation of the furan (B31954) ring, preventing undesired side reactions. acs.org
Role of Water : The presence of water can have a profound effect. In some Lewis acid-catalyzed ring-opening benzannulations, the addition of a small amount of water was found to be crucial. It is hypothesized that water reacts with the Lewis acid to form a strong Brønsted acid (e.g., TfOH), which is the true catalytic species that facilitates the generation of a dihydrofuran hemiacetal intermediate necessary for ring-opening. mdpi.com In certain photocatalytic syntheses, water is also essential, possibly to increase the solubility and efficiency of the photocatalyst or to participate in a proton-coupled electron transfer (PCET) process. unibo.it
Bases and Additives in Metal Catalysis : In palladium-catalyzed reactions for dihydrobenzofuran synthesis, bases such as cesium carbonate (Cs₂CO₃) or dicyclohexylmethylamine (Cy₂NMe) are often required. nih.govrsc.org Additives can also serve as oxidants; for example, silver acetate (B1210297) (AgOAc) has been used in rhodium-catalyzed C-H activation/annulation reactions. nih.gov
The following table summarizes the observed effects of various solvents and additives on reactions involving the 2,3-dihydrofuran core.
| Reaction Type | Solvent/Additive | Observed Effect | Proposed Mechanistic Role | Reference |
| Acid-Catalyzed Furan Reduction | Hexafluoro-2-propanol (HFIP) | Prevents polymerization, allows reduction | Stabilization of cationic oxocarbenium intermediates | acs.org |
| Lewis Acid-Catalyzed Benzannulation | Water (H₂O) | Essential for reaction | Forms Brønsted acid (TfOH) in situ, enables hemiacetal formation | mdpi.com |
| Palladium-Catalyzed Cyclization | Dicyclohexylmethylamine (Cy₂NMe) | Base | Facilitates catalytic cycle | nih.gov |
| Rhodium-Catalyzed Annulation | Silver Acetate (AgOAc) | Oxidant | Facilitates C-H activation/oxidation steps | nih.gov |
| Photocatalytic Cyclization | Water (H₂O) | Co-solvent | Increases catalyst solubility; may participate in PCET | unibo.it |
| Organocatalytic MCR | Water (H₂O) | Solvent | Enables green synthesis with imidazole catalyst | nih.gov |
Isotope labeling experiments and kinetic analyses are powerful techniques for mapping atomic movements and identifying rate-determining steps within a reaction mechanism.
Deuterium Labeling : The mechanism of the ruthenium-catalyzed cycloisomerization of α-allenic alcohols to 2,3-dihydrofurans was investigated using deuterium-labeled starting materials. nih.gov When an allenic alcohol deuterated at the alcohol position ([D₁]1f) was used, the resulting 2,3-dihydrofuran product showed deuterium incorporation at both the allylic and vinylic positions. This scrambling suggests a mechanism involving reversible steps. Further experiments with a substrate deuterated at the terminal alkyne position ([D₂]1f) led to complete deuterium incorporation at a specific vinylic position, indicating that the final protonation step is irreversible and exhibits a kinetic isotope effect. nih.gov
Kinetic Isotope Effect (KIE) : While not performed directly on this compound, studies on related enzyme systems demonstrate the power of KIEs. In the study of serine palmitoyltransferase, using l-serine (B559523) with deuterium labels at specific positions revealed significant differences in the kinetic isotope effect between the human and bacterial enzymes. nih.gov A KIE value greater than 1.0 indicates that the C-H (or N-H) bond at the labeled position is broken in the rate-determining step of the reaction. nih.gov
Kinetic Resolution : In the palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran, the reaction proceeds via a kinetic resolution process. acs.org This implies that the two enantiomers of a racemic starting material react at different rates with the chiral catalyst, allowing for the separation of one enantiomer. Such kinetic behavior provides valuable insight into the catalyst-substrate interactions during the stereodetermining step of the reaction. uwindsor.caacs.org
The formation of the 2,3-dihydrofuran ring via intramolecular cyclization is a common and efficient strategy, with mechanisms ranging from concerted cycloadditions to stepwise ionic or radical processes.
Concerted Cycloadditions : The base-catalyzed intramolecular cycloaddition of allyl 3-phenylprop-2-ynyl ethers to form fused furan systems is rationalized as a concerted process. The proposed mechanism involves a base-catalyzed isomerization of the acetylene (B1199291) to an allene (B1206475), which then acts as a 4π component in an intramolecular [4π+2π] cycloaddition. scispace.com
Stepwise Radical/Cationic Cyclization : A contrasting stepwise mechanism is observed in the manganese(III) acetate-mediated synthesis of 4-cyano-2,3-dihydrofurans. The reaction is initiated by the formation of a radical from a 3-oxopropanenitrile. This radical adds to an alkene (e.g., a derivative of 3,3-diphenylacrylate) to form a new radical intermediate. This intermediate is then oxidized by another equivalent of Mn(OAc)₃ to form a carbocation. The final step is the intramolecular cyclization of this cation, where the oxygen atom attacks the cationic center to close the ring, forming the 2,3-dihydrofuran. arkat-usa.org The regiochemistry of the final product supports this specific pathway of radical addition followed by cationic cyclization. arkat-usa.org
Transition Metal-Catalyzed Cycloisomerization : Gold- and ruthenium-catalyzed reactions that convert acyclic alkynols or allenols into 2,3-dihydrofurans represent another major class of intramolecular cyclization. acs.orgnih.gov These reactions are not cycloadditions but rather cycloisomerizations, where the catalyst orchestrates the bond formations. As discussed previously (Section 4.1.2), the mechanism involves the activation of the unsaturated C-C bond by the metal, followed by intramolecular attack by the hydroxyl group to forge the furan ring. acs.orgnih.gov
Biosynthetic Pathway Elucidation of Furan Rings
While this compound is a product of chemical synthesis, the furan ring itself is present in numerous natural products, including furan fatty acids (FuFAs) and limonoids. nih.govacs.orgtubitak.gov.tr The elucidation of the biosynthetic pathways for these natural furans offers valuable insights into the enzymatic strategies for constructing this heterocyclic ring system.
In bacteria and algae, the biosynthesis of furan fatty acids has been a subject of detailed investigation. nih.gov One proposed pathway begins with the lipoxygenase-catalyzed oxidation of a fatty acid to form a hydroperoxy-alkandienoic acid. nih.gov This intermediate then undergoes a series of electron shifts, ring closure, and rearrangement to generate the furan moiety. nih.gov An alternative pathway identified in bacteria such as Rhodobacter sphaeroides starts with the methylation of an unsaturated fatty acid like cis-vaccenic acid. nih.gov This is followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring. nih.gov Key enzymes in this process include SAM-dependent methylases and fatty acyl desaturases. nih.gov
In the plant kingdom, the formation of the furan ring is a defining characteristic of limonoids, a class of bioactive tetranortriterpenoids. acs.orgjic.ac.ukuea.ac.uk Recent research has uncovered a multi-enzyme pathway responsible for furan biosynthesis in plants like Melia azedarach and Citrus x sinensis. acs.org The process involves a trio of enzymes that collectively manage the cleavage of a side chain and the subsequent construction of the furan ring from protolimonoid precursors. acs.org A critical discovery in this pathway was a "missing link" carboxylesterase, which deprotects a late-stage intermediate, thereby accelerating the furan formation and significantly boosting the yield. acs.orgjic.ac.ukuea.ac.uk This protection/deprotection strategy highlights the sophisticated chemical logic employed by nature to achieve efficient synthesis. acs.org
These biosynthetic approaches, often involving oxidation and cyclization of linear precursors, provide a biological blueprint that can inspire synthetic chemists. lboro.ac.uk For instance, a biomimetic synthesis of furan fatty acids has been developed that utilizes the oxidation of 1,3-dienes to mimic the natural process. lboro.ac.uk
Computational and Theoretical Analysis of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including those for the formation and reaction of this compound and related structures. Methods like Density Functional Theory (DFT), semi-empirical calculations, and ab initio methods are employed to analyze reaction pathways, transition states, and molecular interactions. researchgate.netmdpi.comresearchgate.net
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of reaction mechanisms, geometries, and energetics. researchgate.net It has been applied to understand the synthesis and reactivity of dihydrofurans, including reactions that could produce phenyl-substituted variants.
One relevant study performed a DFT analysis on the 1,3-dipolar cycloaddition between 2,3-dihydrofuran and substituted phenyl azides using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This type of reaction is a potential route to functionalized dihydrofuran systems. The study investigated the geometries of reactants, transition states, and products, and calculated kinetic data in various solvents. researchgate.net The results showed that electron-withdrawing substituents on the phenyl azide (B81097) enhance the reaction rate, particularly in polar aprotic solvents, suggesting an early transition state mechanism. researchgate.net
The table below summarizes the calculated Gibbs activation free energies (ΔG‡) for the reaction between 2,3-dihydrofuran and various substituted phenyl azides in different media, illustrating the influence of substituents and solvent on the reaction pathway. researchgate.net
| Substituent (X) | Gas Phase | Chloroform | Acetonitrile | Toluene (B28343) |
|---|---|---|---|---|
| -NO | 17.65 | 16.52 | 16.32 | 16.66 |
| -NO2 | 18.42 | 16.98 | 16.73 | 17.13 |
| -CN | 19.68 | 18.33 | 18.06 | 18.49 |
| -F | 22.25 | 21.36 | 21.14 | 21.50 |
| -H | 22.84 | 21.94 | 21.72 | 22.08 |
| -C≡CH | 22.92 | 22.03 | 21.81 | 22.17 |
| -CH3 | 23.36 | 22.52 | 22.30 | 22.65 |
Another DFT study focused on the iron-catalyzed cycloisomerization of α-allenols to produce substituted 2,3-dihydrofurans. researchgate.net The calculations provided a detailed free energy profile of the reaction, identifying key intermediates and transition states. This insight helped rationalize the high chemo- and diastereoselectivity observed in the experiments and confirmed that the cyclization step is not the rate-determining step. researchgate.net Such computational studies are crucial for optimizing reaction conditions and designing more efficient catalysts for synthesizing dihydrofuran scaffolds. organic-chemistry.org
Alongside DFT, semi-empirical and ab initio methods provide additional layers of theoretical understanding. Ab initio calculations, which are based on first principles without empirical parameters, can offer high accuracy for smaller systems or models of reaction sites. nih.gov Semi-empirical methods, while less computationally demanding, are useful for exploring larger systems and for preliminary analyses. mdpi.comscholaris.ca
For instance, a theoretical study on the photochemical coupling between 2,3-dihydrofuran and benzaldehyde (B42025) employed ab initio calculations (UHF with 6-31G** basis set) to examine the stability of the intermediate biradicals that determine the reaction's regiochemistry. researchgate.net While the initial calculations did not perfectly align with experimental outcomes, a Frontier Molecular Orbital (FMO) approach successfully explained the observed selectivity by analyzing the interaction between the HOMO of 2,3-dihydrofuran and the LUMO of the carbonyl compound. researchgate.net
In another example, semi-empirical PM3 calculations were used to estimate the rotational energy barrier of the biaryl bond in a novel diphosphine ligand, BINAPFu, which incorporates a furan framework. scholaris.ca The high calculated barrier suggested that the ligand would be configurationally stable, a critical design feature that was subsequently confirmed. scholaris.ca These calculations, though less rigorous than DFT or high-level ab initio methods, provided essential guidance in the molecular design process. scholaris.ca
Studies on related furanone systems have also utilized semi-empirical (AM1, PM3) and ab initio (RHF/STO-3G) methods to investigate reaction mechanisms and charge distribution in intermediates, demonstrating the utility of these computational tools in understanding the reactivity of furan-based heterocycles. mdpi.comclockss.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the detailed molecular structure of 3-Phenyl-2,3-dihydrofuran in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all atoms within the molecule.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The key resonances are expected in the aromatic region for the phenyl protons and in the aliphatic region for the dihydrofuran ring protons.
The protons on the dihydrofuran ring (at positions 2, 3, 4, and 5) would present a complex splitting pattern due to their various couplings. The proton at C3, being a benzylic methine, would couple to the adjacent methylene (B1212753) protons at C2 and the vinylic proton at C4. The protons at C5, being adjacent to the oxygen atom, are expected to appear at a characteristic downfield shift. The phenyl group protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound (Note: Experimental data for this specific isomer is not readily available in published literature. The following are predicted values based on known chemical shifts for similar structural motifs.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 4.3 - 4.6 | m | - |
| H-3 | 3.8 - 4.2 | m | - |
| H-4 | 5.0 - 5.3 | m | - |
| H-5 | 6.3 - 6.6 | m | - |
| Phenyl-H | 7.2 - 7.4 | m | - |
This table is interactive. Click on headers to sort.
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum would show signals for the two sp² carbons of the double bond within the dihydrofuran ring, the two sp³ carbons of the saturated portion of the ring, and the carbons of the phenyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound (Note: As with ¹H NMR, these are predicted values based on analogous structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~70 |
| C-3 | ~45 |
| C-4 | ~100 |
| C-5 | ~145 |
| Phenyl C (quaternary) | ~140 |
| Phenyl C (CH) | 126 - 129 |
This table is interactive. Click on headers to sort.
Since the C3 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with a chiral shift reagent (CSR), is a standard method for determining the enantiomeric purity of a sample.
Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be added to the NMR sample. The CSR forms diastereomeric complexes with each enantiomer of the substrate. nih.govorganic-chemistry.org These transient diastereomeric complexes have different magnetic environments, causing the corresponding signals in the ¹H NMR spectrum to be resolved into two separate sets. wikipedia.org For example, a singlet in the spectrum of the racemate might split into two distinct singlets, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess (ee). nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions would confirm the presence of the phenyl ring, the C=C double bond, and the C-O-C ether linkage of the dihydrofuran ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkene C-H | Stretch | 3080 - 3020 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600, 1475 |
| Alkene C=C | Stretch | ~1650 |
| C-O-C (Ether) | Asymmetric Stretch | 1250 - 1050 |
This table is interactive. Click on headers to sort.
The spectrum for the parent compound, 2,3-dihydrofuran (B140613), shows a strong C-O stretching band, which would also be a key feature for the phenyl-substituted derivative. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. For this compound (C₁₀H₁₀O), the molecular weight is approximately 146.19 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 146.
The fragmentation pattern gives clues to the molecule's structure. Common fragmentation pathways for this compound could include the loss of fragments from the dihydrofuran ring or cleavage of the bond connecting the phenyl group, leading to characteristic daughter ions.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental formula of a compound. It measures the m/z value to several decimal places, allowing for the calculation of an exact mass. This exact mass can be compared to the theoretical mass calculated from the atomic weights of the constituent isotopes. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀O by matching the experimentally measured exact mass to the calculated value (146.0732 u). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Computational Chemistry and Theoretical Studies on Dihydrofuran Systems
Molecular Geometries and Conformational Analysis of Dihydrofurans
The introduction of a phenyl group at the 3-position of the 2,3-dihydrofuran (B140613) ring introduces significant conformational complexity compared to the parent dihydrofuran scaffold. The dihydrofuran ring itself is not planar and can adopt various puckered conformations, often described as envelope or twisted forms. The conformational landscape of 3-Phenyl-2,3-dihydrofuran is primarily dictated by the rotational orientation of the phenyl group relative to the dihydrofuran ring.
Theoretical calculations are essential to elucidate the preferred geometries and the energy barriers between different conformers. Different computational methods, from molecular mechanics to high-level quantum chemical calculations, can be employed to map the potential energy surface. For this compound, the key dihedral angle to consider is that which describes the rotation of the phenyl group. The interplay between steric hindrance and electronic interactions, such as π-conjugation between the phenyl ring and the double bond of the dihydrofuran, determines the most stable conformations.
It is anticipated that conformations where the phenyl group is pseudo-equatorial would be sterically favored over pseudo-axial orientations. Furthermore, the rotational barrier of the phenyl group is a critical parameter, influencing the molecule's dynamic behavior and its interactions with other molecules.
Intermolecular Interactions and Dimerization Studies of Dihydrofurans
The non-covalent interactions in dimers of this compound are multifaceted, involving a combination of hydrogen bonding and stacking interactions. The presence of the phenyl group introduces the possibility of π-π stacking, which is a dominant force in the association of aromatic molecules.
Computational studies on the dimerization of the parent 2,3-dihydrofuran have shown that stacking interactions are the decisive mechanism for dimer formation. For this compound, the π-π stacking between the phenyl rings of two interacting molecules is expected to be a major contributor to the binding energy of the dimer. The relative orientation of the two phenyl rings (e.g., parallel-displaced, T-shaped) will significantly impact the strength of this interaction.
In addition to π-π stacking, weak C-H···O and C-H···π hydrogen bonds are also expected to play a role in stabilizing the dimer. The hydrogen atoms on the phenyl ring and the dihydrofuran backbone can act as donors, while the oxygen atom of the furan (B31954) ring and the π-electron clouds of both the phenyl and dihydrofuran rings can act as acceptors.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Methods for Intermolecular Interactions
To rigorously characterize the nature of the intermolecular interactions in this compound dimers, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are employed.
QTAIM analysis is based on the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. For non-covalent interactions, the properties of the electron density at the BCP, such as its value (ρ) and the sign of the Laplacian of the electron density (∇²ρ), provide quantitative information about the strength and nature of the interaction. For the dimers of this compound, QTAIM can be used to identify and characterize C-H···O and C-H···π hydrogen bonds, as well as to probe the nature of the π-π stacking interactions.
NCI analysis , on the other hand, is a method for visualizing and identifying non-covalent interactions in real space. It is based on the electron density and its derivatives. NCI plots generate surfaces that highlight regions of stabilizing (attractive) and destabilizing (repulsive) interactions. For the this compound dimer, NCI plots would visually confirm the presence of hydrogen bonds and stacking interactions, showing them as distinct colored surfaces between the interacting monomers.
Analysis of Hydrogen Bonding and Stacking Interactions in Dihydrofuran Dimers
A detailed analysis of the optimized geometries of this compound dimers would reveal the specific hydrogen bonding and stacking patterns.
Hydrogen Bonding: The primary hydrogen bonds are expected to be of the C-H···O type, where a hydrogen atom from either the phenyl ring or the dihydrofuran ring interacts with the lone pair of the oxygen atom in the other monomer. Weaker C-H···π interactions, where a C-H bond points towards the π-system of the phenyl or dihydrofuran ring, are also likely to be present. The strength and geometry (distance and angle) of these hydrogen bonds can be quantified from the computational results.
Stacking Interactions: The π-π stacking between the phenyl rings is a key stabilizing interaction. The calculations would determine the preferred stacking arrangement (e.g., parallel-displaced, T-shaped, or a combination) and the corresponding interaction energy. The interplanar distance between the phenyl rings is a critical parameter for assessing the strength of the stacking.
Performance Assessment of DFT Functionals for Binding Energies
The accurate calculation of non-covalent interaction energies, such as those found in the dimers of this compound, is a significant challenge for computational chemistry. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. However, the performance of different DFT functionals can vary significantly, especially for systems dominated by dispersion forces, like π-π stacking.
A benchmark study assessing the performance of various DFT functionals against high-level ab initio methods (like coupled-cluster theory) would be necessary to determine the most suitable functional for describing the binding energies in this compound dimers. Such a study would typically involve a range of functionals, from generalized gradient approximation (GGA) to meta-GGA, hybrid, and double-hybrid functionals, often augmented with empirical dispersion corrections (e.g., DFT-D3).
The choice of basis set is also crucial for obtaining accurate binding energies. Larger basis sets with diffuse functions are generally required to properly describe the extended nature of electron clouds involved in non-covalent interactions.
Stereoelectronic Parameters and Their Influence on Site Selectivity
The electronic and steric properties of the this compound molecule, collectively known as stereoelectronic parameters, play a crucial role in determining its reactivity and site selectivity in chemical reactions. The phenyl group, being an electron-withdrawing or -donating group depending on its substitution, can significantly influence the electron density distribution within the dihydrofuran ring.
Computational methods can be used to calculate various stereoelectronic parameters, such as:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity towards electrophiles and nucleophiles, respectively. The location of these orbitals can indicate the most probable sites for chemical attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, further explaining the influence of the phenyl group on the reactivity of the dihydrofuran ring.
These computational analyses can help predict the site selectivity of various reactions involving this compound, such as electrophilic additions to the double bond or reactions involving the furan oxygen.
Role of 3 Phenyl 2,3 Dihydrofuran and Analogues in Contemporary Organic and Medicinal Chemistry Research
Dihydrofurans as Key Motifs in Bio-Inspired Synthesis
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. Dihydrofurans are central to this approach, often serving as key intermediates in the synthesis of larger, biologically active compounds like lignans. Lignans are a large class of secondary metabolites found in plants, known for their diverse biological activities.
A notable bio-inspired approach involves replicating the oxidative coupling of propenyl phenols, a common biosynthetic pathway for lignans. nih.gov While direct replication faces challenges in controlling selectivity, a practical solution has been developed that uses the oxidative ring opening of a diarylcyclobutane to create a key intermediate, which then leads to the formation of tetrahydrofuran (B95107) lignans. nih.gov This strategy has been successfully applied to the total synthesis of tanegool (B1259832) and a concise synthesis of pinoresinol, demonstrating the effectiveness of using furan-based motifs in biomimetic routes. nih.gov The synthesis of these complex structures from simpler, naturally available precursors like ferulic acid highlights the power of bio-inspired strategies where dihydrofuran and tetrahydrofuran cores are pivotal. nih.gov
Naturally occurring furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) derived from biomass, also provide a sustainable starting point for synthetic work, inspiring the preparation of new "biofurans" with potential biological roles. mdpi.com
Integration into Complex Molecular Architectures
The dihydrofuran scaffold is not only a target in itself but also a versatile building block for constructing more intricate molecular frameworks. Its integration into larger structures is crucial for developing compounds with specific functions and properties.
One significant example is the incorporation of dihydrofuran rings into perhydrophenanthrene systems. nih.govelsevierpure.com These complex, fused structures have been synthesized and investigated as potential agents for treating Alzheimer's disease. nih.govelsevierpure.com The synthesis of these molecules often involves sophisticated chemical reactions like o-quinodimethane chemistry to build the multi-ring system. nih.gov
Furthermore, the furan (B31954) moiety is strategically installed in the early stages of the total synthesis of complex natural products like collybolide. shareok.org Collybolide, isolated from the fungus Collybia maculata, has a challenging structure with multiple stereocenters. shareok.org Introducing the furan ring early in the synthetic route, starting from simple glutamic acid, is a significant strategy that differs from traditional approaches and demonstrates the stability of the furan core throughout a multi-step synthesis. shareok.org This early integration is critical for efficiently building the final complex architecture. The development of methods for creating complex polymeric architectures (CPAs) also showcases the versatility of using specific chemical groups to initiate polymerization, leading to ultra-high chain density structures. rsc.org
Strategies for Constructing Furan-Containing Bioactive Compounds
The development of efficient and versatile synthetic methodologies is essential for accessing a wide range of furan and dihydrofuran derivatives for biological screening. Multifunctionalized chiral furan derivatives are particularly important as they are key building blocks for many natural products and bioactive compounds. researcher.life
Several strategies have been developed to synthesize these valuable scaffolds:
Palladium-Catalyzed Reactions: The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for arylating dihydrofurans. A regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts or aryl iodides can yield 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. organic-chemistry.orgorganic-chemistry.org
Cyclization and Annulation Reactions: Gold-catalyzed cyclization of functionalized α-hydroxyallenes provides an efficient route to tri- and tetrasubstituted 2,5-dihydrofurans with excellent chirality transfer. organic-chemistry.org Similarly, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds can produce highly substituted 2,3-dihydrofurans. organic-chemistry.org Another approach involves a [3 + 2] cycloaddition of vinylcyclopropanes with aldehydes.
Cascade Reactions: A cascade approach has been developed for synthesizing functionalized (2-furyl)-2-pyrrolidines. This domino process involves an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol (B89426) reaction, providing pyrrolidines with high diastereoselectivity. shareok.org This method utilizes an earth-abundant zinc chloride catalyst and operates under mild conditions. shareok.org
Rearrangement Reactions: The Cloke-Wilson rearrangement of cyclopropanes can be used to construct 2,3-dihydrofurans. This reaction proceeds via a carbocation-initiated tandem intramolecular ring-opening/recyclization process. organic-chemistry.org
These methods provide access to a diverse library of furan-containing compounds, which is crucial for exploring their therapeutic potential.
Table 1: Selected Synthetic Strategies for Dihydrofuran Scaffolds
| Strategy | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
| Heck Reaction | Palladium-Catalyzed Cross-Coupling | P-containing palladacycle | 2-Aryl-2,3-dihydrofurans | organic-chemistry.orgorganic-chemistry.org |
| Allene (B1206475) Cyclization | Gold-Catalyzed Cyclization | Gold(III) chloride | 2,5-Disubstituted 2,5-dihydrofurans | organic-chemistry.org |
| Enone Cycloaddition | Copper-Catalyzed [4+1] Annulation | Copper catalyst, planar-chiral bipyridine ligand | Highly substituted 2,3-dihydrofurans | organic-chemistry.org |
| Cascade Synthesis | Domino N-H Insertion/Aldol Reaction | Zinc chloride | Functionalized (2-furyl)-2-pyrrolidines | shareok.org |
| Cloke-Wilson Rearrangement | Carbocation-initiated Rearrangement | 2-(Bromomethyl)naphthalene | 2,3-Dihydrofurans | organic-chemistry.org |
Structure-Activity Relationship (SAR) Studies of Dihydrofuran Derivatives
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry and drug design. SAR studies on dihydrofuran derivatives have provided valuable insights for developing more potent and selective therapeutic agents.
In the context of anti-Alzheimer's disease agents, SAR studies on dihydrofuran-fused perhydrophenanthrenes have revealed critical structural requirements for activity. nih.govelsevierpure.com For instance, the introduction of an ethereal or thio-ethereal substituent at the 8-position enhanced the neuro-elongation effect on neurons damaged by amyloid-beta, while a carbon side-chain at the same position led to cytotoxicity. nih.gov The study also proved the necessity of a cyano group at the 10b position for the desired activity. nih.gov
For mineralocorticoid receptor (MR) antagonists, a structure-based drug design approach identified dihydrofuran-2-one and dihydropyrrol-2-one derivatives as potent and selective agents. researchgate.net Introducing lipophilic substituents that fit into unfilled spaces of the receptor led to potent in vitro activity. One dihydropyrrol-2-one derivative, compound 11i , showed excellent activity (MR binding IC50=43nM) and high selectivity over other steroid receptors. researchgate.net
In the area of anticancer research, SAR studies on furan-ring fused chalcones (furochalcones) as antiproliferative agents against leukemia cells have shown that the attachment of a furan moiety to the A-ring of a dihydroxychalcone enhanced its activity more than twofold. nih.goviiarjournals.org The relative position of the benzofuran (B130515) and phenyl moieties was found to be important for activity. iiarjournals.org For example, attaching the furan ring to create isomer 6a increased activity, while the isomeric 6s showed reduced activity compared to the parent chalcone (B49325). iiarjournals.org
Table 2: Summary of SAR Findings for Dihydrofuran Derivatives
| Compound Class | Target/Activity | Key SAR Findings | Reference |
| Dihydrofuran-fused perhydrophenanthrenes | Anti-Alzheimer's | Ethereal/thio-ethereal group at C8 enhances activity. Carbon side-chain at C8 causes cytotoxicity. Cyano group at C10b is essential. | nih.govelsevierpure.com |
| Dihydrofuran-2-one derivatives | Mineralocorticoid Receptor Antagonism | Introduction of lipophilic substituents directed toward unfilled receptor spaces increases potency. | researchgate.net |
| Furan-ring fused chalcones | Antiproliferative (Leukemia cells) | Furan-ring fusion to the A-ring enhances activity. The relative position of the benzofuran and phenyl groups is critical for potency. | nih.goviiarjournals.org |
These studies underscore the importance of the dihydrofuran scaffold and demonstrate how systematic structural modifications can be used to fine-tune the biological properties of these compounds, paving the way for the development of new and effective drugs.
Q & A
Q. What are the common synthetic routes for 3-Phenyl-2,3-dihydrofuran?
Methodological Answer:
- Catalytic Cycloisomerization (McDonald Method): Alkynols undergo molybdenum pentacarbonyl-catalyzed cyclization to yield substituted 2,3-dihydrofurans. For example, 2-phenyl-2,3-dihydrofuran is synthesized via alkynol cycloisomerization using Et₃N·Mo(CO)₅ .
- Two-Step Isomerization: Starting from 2,5-dihydrofuran, a Ru-based catalyst (e.g., carbonyl tris(triphenylphosphine)ruthenium) facilitates isomerization to 2,3-dihydrofuran under controlled pressure. Subsequent fixed-bed nano-catalysis (e.g., ZrO₂/TiO₂/γ-alumina) converts it to cyclopropanaldehyde with >75% yield .
Q. How is this compound characterized in research settings?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Assigns substituent positions and confirms ring saturation. For example, dihydrofuran derivatives show distinct olefinic proton signals (δ 5.0–6.0 ppm) and carbonyl resonances (δ 160–180 ppm) .
- GC/MS: Quantifies purity and identifies dimerization byproducts (e.g., [4+4] vs. [4+2] cyclodimers) .
- IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) .
Q. What are the key applications of this compound in pharmaceutical research?
Methodological Answer:
- Drug Intermediate: Serves as a precursor for antitumor agents (e.g., 7-ethyltryptophol) and Leonurine, a cardiovascular drug. A six-step synthesis of Leonurine from 2,3-dihydrofuran avoids costly reagents like 4-aminobutan-1-ol .
- Electronics: Used in specialty resins and conductive polymers due to its electron-rich furan ring .
Advanced Research Questions
Q. What mechanisms explain the dimerization behavior of this compound derivatives?
Methodological Answer:
- Diradical Mechanism: Dimerization proceeds via two-step diradical intermediates. For example, 2-ethylidene-3-methylene-2,3-dihydrofuran forms [4+4] and [4+2] cyclodimers, with regioselectivity influenced by substituent steric effects .
- Kinetic Analysis: Activation parameters (ΔH‡, ΔS‡) are determined via variable-temperature ¹H NMR. Methyl groups at the 3-methylene position reduce dimerization rates by stabilizing diradical intermediates .
Table 1: Activation Parameters for Dimerization
| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|
| 2,3-Dimethylene-dihydrofuran | 92.1 | -45.3 |
| 2-Ethylidene derivative | 105.4 | -32.7 |
| Data from kinetic studies in CH₃CN |
Q. How do substituents influence the reactivity of this compound in asymmetric synthesis?
Methodological Answer:
- Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize transition states in carbonyl-ene reactions. For example, (S)-1,1'-binaphthol/Ti(OiPr)₄ catalyzes asymmetric reactions with benzaldehyde to yield chiral alcohols .
- Steric Effects: Bulky substituents (e.g., 3-ethylidene) reduce dimerization rates by hindering diradical recombination .
Q. What computational methods model the reaction pathways of this compound?
Methodological Answer:
Q. How is in vivo toxicity assessed for this compound derivatives?
Methodological Answer:
- Zebrafish Embryo Assays: LC₅₀ values are determined by exposing embryos to graded concentrations. For example, Leonurine exhibits acute toxicity at >100 µM, affecting hatching rates and survival .
- Chronic Toxicity: Long-term exposure studies monitor developmental abnormalities (e.g., spinal curvature) and gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
